molecular formula C14H14N6O3 B2505382 6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 2034318-28-8

6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No. B2505382
CAS RN: 2034318-28-8
M. Wt: 314.305
InChI Key: DCLUFZCJRXLOLL-UHFFFAOYSA-N
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Description

The compound “6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide” is a complex organic molecule. It is related to a class of compounds known as 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives . These compounds have been synthesized as inhibitors of D-amino acid oxidase (DAAO), an enzyme that plays a role in the metabolism of D-amino acids .


Synthesis Analysis

The synthesis of related compounds involves the creation of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives . The exact synthesis process for “this compound” is not specified in the available literature.

Scientific Research Applications

Antitumor and Kinase Inhibitory Activities

Research on novel derivatives containing dihydropyridazine and triazine moieties has shown significant potential in the development of antitumor agents. For example, compounds with 4-phenoxypyridine derivatives including dihydropyridazine and tetrahydropyridazine carboxamide moieties have been evaluated for their inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. These studies underline the importance of structural variations in enhancing antitumor activities, indicating potential applications in cancer therapy (Liu et al., 2020).

Antimicrobial Activity

Derivatives of 1,2,4-triazol-3-one, including those synthesized from reactions involving dihydropyridazine structures, have been screened for their antimicrobial activities. This research demonstrates the utility of such compounds in the development of new antimicrobial agents, highlighting their relevance in addressing resistant microbial strains (Fandaklı et al., 2012).

Chemical Synthesis and Biological Evaluation

The synthesis of compounds incorporating dihydropyridazine and related heterocycles is of great interest due to their diverse biological activities. Studies focusing on the synthesis and biological evaluation of such compounds, including their applications in antimicrobial, antifungal, antiviral, and antitumor activities, provide insights into the versatile utility of these heterocyclic compounds in medicinal chemistry (Darwish, 2014).

Heterocyclic Chemistry

The broader field of heterocyclic chemistry, including the study of triazines, tetrazines, and fused ring polyaza systems, reveals the complexity and importance of such compounds in pharmaceuticals, agriculture, and beyond. These studies contribute to a deeper understanding of the synthesis, reactions, and applications of heterocyclic compounds, laying the groundwork for future innovations in drug development and other scientific areas (Hurst, 1997).

Mechanism of Action

Target of Action

The primary target of this compound is D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids, including D-serine, to the corresponding α-keto acids .

Mode of Action

The compound acts as an inhibitor of DAAO . By inhibiting DAAO, the compound prevents the oxidation of D-amino acids, thereby increasing their availability .

Biochemical Pathways

The inhibition of DAAO affects the metabolism of D-amino acids . Specifically, it prevents the conversion of D-amino acids into α-keto acids, which are typically further metabolized or excreted . This results in an increase in the levels of D-amino acids, such as D-serine, which can have various downstream effects depending on the specific D-amino acid involved .

Pharmacokinetics

The compound is metabolically resistant to O-glucuronidation , unlike other structurally related DAAO inhibitors . This suggests that it may have a longer half-life and greater bioavailability than other DAAO inhibitors . Furthermore, it has been found to be

Result of Action

The inhibition of DAAO by the compound leads to an increase in the levels of D-amino acids. In the case of D-serine, this can enhance its bioavailability and potentially its therapeutic effects . For example, D-serine is a full agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor and has been explored as a potential therapeutic agent for the treatment of schizophrenia .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the activity of DAAO, and thus the effectiveness of DAAO inhibitors, can vary depending on the tissue type, as DAAO is present in different amounts in different tissues

properties

IUPAC Name

6-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4,5-dihydro-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c21-12-6-5-11(16-18-12)13(22)15-7-8-20-14(23)9-3-1-2-4-10(9)17-19-20/h1-4H,5-8H2,(H,15,22)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLUFZCJRXLOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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